molecular formula C10H17NO B1194110 N-Cyclohexyl-2-pyrrolidone CAS No. 6837-24-7

N-Cyclohexyl-2-pyrrolidone

Cat. No.: B1194110
CAS No.: 6837-24-7
M. Wt: 167.25 g/mol
InChI Key: PZYDAVFRVJXFHS-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-pyrrolidone is an organic compound characterized by a pyrrolidone ring substituted with a cyclohexyl group. It is a colorless to yellow liquid with low vapor pressure and is nearly odorless. This compound has low solubility in water but is soluble in various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclohexyl-2-pyrrolidone can be synthesized through the reaction of cyclohexanone with pyrrolidone. This reaction can be carried out under thermal or catalytic conditions. One common method involves reacting cyclohexanone with urea in the presence of a dehydrating agent .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-2-pyrrolidone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: this compound can participate in substitution reactions where the cyclohexyl or pyrrolidone moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl-2-pyrrolidone oxides, while reduction could produce cyclohexyl-2-pyrrolidone alcohols.

Scientific Research Applications

N-Cyclohexyl-2-pyrrolidone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-pyrrolidone involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The carbonyl group in the pyrrolidone ring can form hydrogen bonds with various substrates, influencing the compound’s reactivity and solubility . These interactions play a crucial role in its effectiveness as a solvent and intermediate in chemical reactions.

Comparison with Similar Compounds

  • N-Methyl-2-pyrrolidone
  • N-Ethyl-2-pyrrolidone
  • N-Phenyl-2-pyrrolidone

Comparison: N-Cyclohexyl-2-pyrrolidone is unique due to its cyclohexyl substitution, which imparts distinct hydrophobic properties and influences its solubility in organic solvents. Compared to N-Methyl-2-pyrrolidone and N-Ethyl-2-pyrrolidone, the cyclohexyl group provides greater steric hindrance, affecting the compound’s reactivity and interactions with other molecules. This uniqueness makes it particularly valuable in applications requiring specific solubility and reactivity profiles .

Properties

IUPAC Name

1-cyclohexylpyrrolidin-2-one
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InChI

InChI=1S/C10H17NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PZYDAVFRVJXFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H17NO
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DSSTOX Substance ID

DTXSID7044716
Record name 1-Cyclohexylpyrrolidin-2-one
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Molecular Weight

167.25 g/mol
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Physical Description

Liquid, Pale yellow liquid; [Alfa Aesar MSDS]
Record name 2-Pyrrolidinone, 1-cyclohexyl-
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Record name N-Cyclohexyl-2-pyrrolidinone
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CAS No.

6837-24-7
Record name N-Cyclohexyl-2-pyrrolidone
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Record name 2-Pyrrolidinone, 1-cyclohexyl-
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Record name N-cyclohexyl-2-pyrrolidone
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Record name N-CYCLOHEXYL-2-PYRROLIDONE
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Synthesis routes and methods I

Procedure details

An ink composition comprising 2.5 percent by weight of Tartrazine FD&C Yellow #5, a yellow dye obtained from Buffalo Color, West Patterson, N.Y., 15 percent by weight of cyclohexyl pyrrolidone (obtained from GAF Corporation, Wayne, N.J.), and 82.5 percent by weight of deionized water was prepared by mixing together the ingredients at room temperature, stirring to obtain a homogeneous solution, and filtering. An additional ink was also prepared, said ink being of the same composition as the first except that it contained 0.3 percent by weight of Carbowax M20. The Carbowax M20 was added to the ink at room temperature and the resulting mixture was stirred for about 5 minutes to obtain a homogeneous solution.
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Synthesis routes and methods II

Procedure details

5 g (0.05 mol) of MAA, 100 g of tetrahydrofuran, 9 g (0.06 mol) of dicyclohexylamine, 4 g of ammonia and 10 g of catalyst B were introduced into an autoclave fitted with a gas-distribution stirrer. The autoclave was subsequently heated to 225° C., and hydrogen was injected into the autoclave at a pressure of 200 bar. When take-up of hydrogen was no longer observed, the reaction was terminated. Analysis of the reaction mixture by gas chromatography gave a yield of 8.8% of N-cyclohexylpyrrolidone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of N-Cyclohexyl-2-pyrrolidone (NCP)?

A1: this compound (NCP) is a versatile compound with applications in various fields. It has been investigated as a solvent for absorbing gases like sulfur dioxide and nitric oxide [, , ]. NCP also shows promise in material science, particularly in preparing thin films of carbon nanotubes [, ] and graphene oxide liquid crystals []. Additionally, it plays a crucial role in synthesizing and controlling the growth of halide perovskite single crystals for next-generation optical and photovoltaic devices [, , , , ].

Q2: What makes NCP a suitable solvent for carbon nanotube dispersion?

A2: NCP, alongside N-Methyl-2-pyrrolidone, effectively disperses carbon nanotubes, enabling the formation of thin films through ultrasonic spraying. This method is advantageous as it avoids the need for surfactant removal post-spraying and allows for the creation of films with functionalized nanotubes [, ].

Q3: How does NCP interact with halide perovskites, and what are the implications for material synthesis?

A3: NCP acts as a mediator in halide perovskite single-crystal growth. By controlling the concentration and temperature during synthesis, researchers can manipulate the nucleation and growth kinetics of perovskite crystals, leading to improved size and shape homogeneity, enhanced photoluminescence, and longer carrier lifetimes. This control is crucial for optimizing perovskite materials for high-performance optical and photovoltaic applications [, , , , ].

Q4: Can NCP be used to extract metals from solutions?

A4: Yes, NCP has shown potential in the extraction of metals like rhenium(VII) and palladium(II) from nitric acid solutions []. Furthermore, it has been investigated for recovering uranium from sludge-like waste generated during the decontamination of metal waste [, ]. This application highlights NCP's selectivity in binding to specific metal ions.

Q5: What is the molecular formula and weight of NCP?

A5: The molecular formula of this compound is C10H17NO, and its molecular weight is 167.25 g/mol.

Q6: What spectroscopic techniques have been used to characterize NCP and its interactions?

A6: Several spectroscopic techniques have been employed to characterize NCP and its interactions with other molecules. Infrared (IR) spectroscopy has been particularly useful in studying the hydrogen bonding interactions of NCP in various solutions [, , , , ]. Additionally, researchers have utilized IR spectroscopy to investigate the mechanism of reactions between NCP and ozone []. Gas-liquid chromatography has also been used to determine the Henry's law constants and activity coefficients of gases in NCP []. Other techniques include UV-Vis spectroscopy and photoluminescence spectroscopy, specifically in the context of nanomaterial dispersion and characterization [, ].

Q7: How does the structure of NCP influence its reactivity with ozone?

A7: Studies on the reaction of NCP and other pyrrolidone derivatives with ozone revealed that the reaction rate is influenced by the steric hindrance and effective charge of the N-alkyl substituent. The reaction proceeds through an interaction between ozone and the nitrogen atom of the pyrrolidone ring. The length and branching of the alkyl group affect the reaction rate and the types of products formed, highlighting the importance of steric factors in this reaction [].

Q8: Have there been any computational studies on NCP, and what insights have they provided?

A8: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, has been used to study NCP. These calculations have provided valuable insights into the structural and energetic features of NCP, especially its interactions with solvents like methanol and water [, ]. These studies help in understanding the solvation behavior and intermolecular interactions of NCP, which are crucial for its various applications.

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